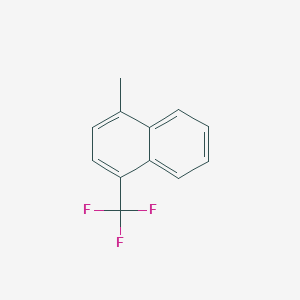

1-Methyl-4-(trifluoromethyl)naphthalene

Description

Significance of Fluorinated Organic Compounds in Modern Synthetic Chemistry

Fluorinated organic compounds have garnered immense interest in synthetic chemistry due to the profound effects that fluorine substitution can have on a molecule's physical, chemical, and biological properties. The high electronegativity of fluorine often imparts increased thermal stability, metabolic resistance, and altered electronic characteristics to the parent molecule. The trifluoromethyl (-CF3) group, in particular, is a powerful electron-withdrawing group that can significantly influence the reactivity and properties of aromatic systems. This has led to the widespread use of trifluoromethylated compounds in pharmaceuticals, agrochemicals, and materials science. The introduction of a trifluoromethyl group can enhance the lipophilicity of a molecule, improving its transport across biological membranes, and can also lead to stronger intermolecular interactions, which is advantageous in the design of advanced materials.

The Foundational Role of Naphthalene (B1677914) Derivatives in Chemical Synthesis and Materials Science

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in the creation of a vast array of organic compounds. Its extended π-system and multiple sites for functionalization make it a valuable component in the design of dyes, polymers, and electronic materials. nih.gov Naphthalene derivatives are integral to the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials where their photophysical properties can be finely tuned. rsc.org In medicinal chemistry, the naphthalene core is present in numerous approved drugs, demonstrating its utility as a pharmacophore. acs.org The ability to introduce various substituents onto the naphthalene ring system allows chemists to modulate properties such as solubility, reactivity, and biological activity, making it a fundamental building block in both academic and industrial research. nih.gov

Research Trajectories and Academic Importance of 1-Methyl-4-(trifluoromethyl)naphthalene within Complex Chemical Systems

Within the broader classes of fluorinated compounds and naphthalene derivatives, this compound has attracted specific academic interest as a model system and a versatile intermediate. The presence of both a methyl group, an electron-donating group, and a trifluoromethyl group, a strong electron-withdrawing group, on the same naphthalene ring creates a unique electronic environment. This push-pull substitution pattern makes the molecule an interesting subject for studying substituent effects on the aromatic system and for exploring its potential in various applications. mdpi.com

Research involving this compound and its analogs is directed towards several key areas. In materials science, the unique electronic properties of such substituted naphthalenes are being explored for the development of novel organic semiconductors and fluorescent materials. rsc.orgresearchgate.net In synthetic chemistry, this compound serves as a valuable building block for the construction of more complex, functionalized polycyclic aromatic hydrocarbons. The strategic placement of the methyl and trifluoromethyl groups can direct further chemical transformations and influence the final properties of the target molecules.

Recent studies have highlighted the synthesis of trifluoromethyl-substituted naphthalenes through various methods, including cycloaddition reactions. For instance, the reaction of a 6-trifluoromethyl-substituted 2-pyrone with an aryne intermediate has been shown to produce a 1-trifluoromethylnaphthalene derivative, demonstrating a viable synthetic route to this class of compounds. rsc.org While specific high-yield, scalable syntheses for this compound are still an area of active research, the existing methodologies provide a foundation for its preparation and further investigation.

The academic importance of this compound also lies in its use as a probe to understand fundamental chemical principles. The interplay between the electron-donating and electron-withdrawing groups on the naphthalene scaffold provides a platform to study charge transfer phenomena, substituent effects on spectroscopic properties, and the influence of fluorine on molecular packing in the solid state. As the demand for advanced materials and complex organic molecules continues to grow, the study of well-defined, functionalized building blocks like this compound is expected to become increasingly crucial.

Detailed Research Findings

To facilitate further research and application, detailed data regarding the synthesis and spectroscopic characterization of this compound and related compounds are essential. The following tables summarize key findings from the scientific literature.

Table 1: Synthesis of Trifluoromethyl-Substituted Naphthalenes

| Precursor 1 | Precursor 2 | Reaction Conditions | Product | Yield (%) |

| 6-Trifluoromethyl-2-pyrone | Benzyne (from o-silylaryl triflate) | Cesium fluoride, acetonitrile, 50 °C | 1-Trifluoromethylnaphthalene | Moderate |

This table illustrates a synthetic approach to a related trifluoromethyl-substituted naphthalene, providing a basis for the synthesis of the title compound. rsc.org

Table 2: Spectroscopic Data for Naphthalene and its Derivatives

| Compound | Spectroscopic Method | Key Signals/Characteristics |

| Naphthalene | 1H NMR (CDCl3) | δ 7.85 (m, 4H), 7.49 (m, 4H) |

| Naphthalene | 13C NMR (CDCl3) | δ 133.6, 128.0, 125.9 |

| 1,5-Dimethylnaphthalene | FTIR (solid phase) | Analysis of vibrational wavenumbers assigned to different normal modes. |

| 1-Methylnaphthalene (B46632) | Mass Spectrum (GC-MS) | Molecular Ion (M+) at m/z = 142 |

This table provides reference spectroscopic data for the parent naphthalene scaffold and a closely related methylated derivative.

Regioselective Functionalization Approaches for the Naphthalene Core

The introduction of methyl and trifluoromethyl groups onto a naphthalene scaffold can dramatically alter its physical, chemical, and biological properties. Achieving regiocontrol in these transformations is paramount for the synthesis of well-defined structural analogs.

Direct C–H methylation of naphthalene systems offers an atom-economical approach to introduce methyl groups. However, controlling the position of methylation, particularly distinguishing between the peri- and ortho-positions of a 1-substituted naphthalene, remains a challenge. nih.govrsc.org

The regioselectivity of C–H methylation on a 1-substituted naphthalene, such as 1-naphthaldehyde (B104281), is influenced by a combination of electronic and steric factors, as well as the nature of the catalyst and directing groups involved. rsc.org

Mechanistic studies have revealed that peri-methylation is often favored due to the higher electron density at the peri-position of 1-naphthaldehyde. rsc.org The formation of intermediary 5,6-fused bicyclic palladacycles is a key factor in directing the methylation to this position. rsc.org

Conversely, achieving ortho-methylation requires overcoming the intrinsic electronic preference for the peri-position. Experimental and computational studies have shown that the use of an iridium catalyst can lead to the formation of a 5-membered iridacycle at the ortho-position. rsc.org This is energetically favorable due to an interconversion between the initially formed peri-iridacycle and the ortho-iridacycle, ultimately leading to selective ortho-methylation. rsc.org Density Functional Theory (DFT) calculations suggest that while peri-metalation is energetically favorable for both palladium and iridium, the subsequent transmetallation with a methylating agent like CH₃BF₃K occurs more readily on the ortho-iridacycle. nih.gov

The choice of solvent can also play a crucial role in determining the regioselectivity. For instance, in the C-H activation of a pyridylimine-substituted 1-naphthalene, heating in toluene can lead to a mixture of ortho and peri activated isomers, while in acetic acid, the ortho product is favored and an interconversion from the peri to the ortho isomer is observed. nih.gov

The transient ligand strategy has emerged as a powerful tool for achieving highly regioselective peri- and ortho-C–H methylation of 1-naphthaldehydes. nih.govrsc.org This approach involves the in situ formation of a directing group that guides the metal catalyst to a specific C–H bond. researchgate.net The directing group is then cleaved during the workup, leaving the desired methylated product.

This strategy has been successfully applied to the synthesis of a variety of methyl-substituted naphthalene frameworks in moderate to excellent yields. nih.govrsc.org The tunability of the transient directing group is a key advantage, allowing for the selective methylation of either the peri or ortho position by choosing the appropriate combination of catalyst and ligand. For example, a palladium catalyst can be used for peri-selectivity, while an iridium catalyst can achieve ortho-selectivity. nih.gov The synthetic utility of this method is highlighted by its application in the gram-scale synthesis of methylated products and the preparation of multi-substituted naphthalene derivatives. nih.gov

Table 1: Catalyst and Ligand Control of Regioselective C–H Methylation of 1-Naphthaldehyde

| Desired Product | Catalyst | Transient Directing Group (TDG) | Selectivity |

|---|---|---|---|

| peri-Methylated | Palladium | Amino Acid | High peri-selectivity |

The introduction of a trifluoromethyl (CF₃) group is of significant interest in medicinal chemistry and materials science due to its ability to modulate properties such as lipophilicity and metabolic stability. Radical trifluoromethylation has become a prominent method for incorporating this group into organic molecules. rsc.orgresearchgate.net

Radical trifluoromethylation involves the generation of the trifluoromethyl radical (•CF₃), which is a highly reactive, electrophilic species. wikipedia.org This radical can then add to aromatic systems like naphthalene. The generation of the •CF₃ radical can be achieved from various precursors, such as trifluoroiodomethane (CF₃I), sodium trifluoromethanesulfinate (CF₃SO₂Na), or Togni's reagents. wikipedia.orgbeilstein-journals.orgcell.com

The general pathway for the radical trifluoromethylation of an aromatic compound involves the following steps:

Initiation: Generation of the trifluoromethyl radical from a suitable precursor, often initiated by light, heat, or a redox process. wikipedia.org

Propagation: Addition of the •CF₃ radical to the naphthalene ring to form a radical intermediate. This intermediate then undergoes an oxidation or hydrogen atom abstraction to afford the trifluoromethylated naphthalene and regenerate a radical species to continue the chain reaction.

The single-electron reduction of trifluoromethylarenes can generate radical anion intermediates, which, upon elimination of a fluoride anion, yield radical intermediates that can participate in further reactions. ccspublishing.org.cn The trifluoromethylation of naphthalene imides and diimides has been shown to make their one-electron reduction potentials significantly more positive. acs.orgnih.gov

Table 2: Common Precursors for Radical Trifluoromethylation

| Precursor | Method of •CF₃ Generation |

|---|---|

| Trifluoroiodomethane (CF₃I) | Photochemical or thermal homolysis, reaction with triethylborane |

| Sodium trifluoromethanesulfinate (CF₃SO₂Na) | Oxidation (e.g., with t-BuOOH) |

| Togni's Reagents | Copper-catalyzed reactions |

Photocatalytic decarboxylative trifluoromethylation has emerged as a greener and milder alternative for generating trifluoromethyl radicals from readily available and inexpensive trifluoroacetic acid (TFA) and its derivatives. frontiersin.orgnih.gov This method utilizes visible light and a photocatalyst to drive the reaction under mild conditions. frontiersin.org

Several mechanistic pathways have been identified for photocatalytic decarboxylative trifluoromethylation: frontiersin.orgnih.gov

Single-Electron Transfer (SET): The photocatalyst, upon excitation by light, can either oxidize the trifluoroacetate (CF₃COO⁻) to a trifluoroacetoxy radical (CF₃COO•) or reduce a precursor to generate a species that can oxidize the trifluoroacetate. The CF₃COO• radical then rapidly decarboxylates to form the •CF₃ radical and CO₂. frontiersin.org

Electron Donor-Acceptor (EDA) Complex-Mediated Pathways: An EDA complex can form between the trifluoroacetate and another species in the reaction mixture. Upon photoexcitation, this complex can undergo an intramolecular electron transfer, leading to the formation of the trifluoroacetoxy radical and subsequent decarboxylation. frontiersin.org

Ligand-to-Metal Charge Transfer (LMCT): In systems involving a metal catalyst, absorption of light can promote an electron from a ligand (in this case, trifluoroacetate) to the metal center. This process generates the CF₃COO• radical, which then decarboxylates. frontiersin.org

These photocatalytic methods provide an efficient route to C–CF₃ bond formation under mild conditions, offering a valuable tool for the synthesis of trifluoromethylated naphthalene derivatives. nih.gov

Advanced Trifluoromethylation Reactions

Transition Metal-Catalyzed Trifluoromethylation Processes

Transition metal-catalyzed reactions are a cornerstone for the introduction of trifluoromethyl (CF3) groups onto aromatic systems. researchgate.netresearchgate.net These methods provide powerful tools for the synthesis of trifluoromethylated naphthalenes, often by functionalizing a naphthalene halide precursor. The reactions typically involve the trifluoromethylation of aryl halides or arylboronic acids. researchgate.net

One prominent strategy involves the nucleophilic trifluoromethylation reaction. For instance, an aryllithium species, generated from a substituted naphthalene, can be reacted with triphenylphosphite to form an intermediate that is then transformed into the desired trifluoromethylated product, ArP(CF3)2, using a combination of a trifluoromethyl source like Me3SiCF3 and a fluoride activator such as Cesium Fluoride (CsF). nih.gov The choice of solvent is critical in these transformations to ensure compatibility and efficiency. nih.gov These processes are central to producing key structural units for various applications. researchgate.net

| Catalyst/Reagent System | Substrate Type | Product Type | Reference |

| Transition Metals | Aryl Halides, Arylboronic Acids | Trifluoromethylated Arenes | researchgate.net |

| Me3SiCF3 / CsF | Arylphosphinite intermediate | Aryl-bis(trifluoromethyl)phosphine | nih.gov |

Cycloaddition Reactions in the Construction of Substituted Naphthalene Systems

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, represent a highly effective method for constructing the fused-ring system of naphthalenes. nih.gov This approach allows for the assembly of highly substituted and functionalized naphthalene cores from simpler acyclic or heterocyclic precursors.

The Diels-Alder reaction of arynes is a powerful tool for building benzo-fused carbocyclic and heterocyclic structures. acs.org Arynes are highly reactive and electron-deficient intermediates that readily engage with electron-rich dienes. rsc.org The renaissance in aryne chemistry is largely due to the development of mild generation methods, such as the fluoride-induced 1,2-elimination from 2-(trimethylsilyl)aryl triflates, which has broadened the scope of these reactions. acs.org In this context, functionalized 2-pyrones can act as competent diene partners, reacting with a wide range of aryne intermediates to provide multisubstituted naphthalenes. rsc.orgrsc.org

A key feature of using 2-pyrones in Diels-Alder reactions with arynes is the subsequent aromatization step. rsc.orgrsc.org The initial [4+2] cycloaddition forms a bicyclic intermediate. This intermediate then readily undergoes a retro-Diels-Alder reaction, eliminating carbon dioxide (CO2) in a process known as decarboxylative aromatization. rsc.orgrsc.org This sequence, first reported by Wittig and Hoffmann, smoothly affords the stable aromatic naphthalene core. rsc.org The cyclic ester moiety of the 2-pyrone serves as a traceless linker that facilitates the reaction by locking the diene in the required s-cis conformation. rsc.org

The efficiency and outcome of cycloaddition reactions are often influenced by the electronic nature of the substituents on both the diene and dienophile. However, the aryne reaction with 2-pyrones has been shown to be remarkably tolerant of various functional groups. rsc.org Notably, 2-pyrones bearing electron-withdrawing substituents, including bromo and trifluoromethyl groups, participate effectively in the naphthalene synthesis. rsc.org This tolerance allows for the synthesis of a diverse range of highly functionalized naphthalenes in a modular fashion. rsc.org In other visible-light-mediated dearomative [4+2] cycloaddition reactions involving naphthalene derivatives, both electron-withdrawing (like CF3) and electron-donating substituents on the reacting partner are well-tolerated, participating with equal efficiency. rsc.orgresearchgate.net

| Diene Substituent | Reaction Outcome | Reference |

| Electron-withdrawing (e.g., -Br, -CF3) | Smooth reaction to provide naphthalene | rsc.org |

| Electron-donating (e.g., -Me, -OMe) | Good yields and moderate selectivity | acs.org |

| Aryl groups | Efficient synthesis of multisubstituted naphthalenes | rsc.org |

Derivatization and Further Transformations of Trifluoromethylated Naphthalenes

The synthesis of complex trifluoromethylated naphthalenes can also be achieved by modifying advanced precursors that already contain the necessary functional groups for building the naphthalene core.

An efficient and modular synthetic route to multisubstituted naphthalenes utilizes highly functionalized 2-pyrones, which can be prepared in a few steps from precursors like 4-hydroxy-2-pyrones. rsc.orgrsc.org This strategy is particularly relevant for synthesizing trifluoromethylated naphthalenes. Research has demonstrated that a 6-trifluoromethyl-substituted 2-pyrone reacts smoothly with benzyne (an aryne intermediate) to produce the corresponding 1-trifluoromethyl-substituted naphthalene in a moderate yield. rsc.org This result highlights the viability of this method for creating the specific 1,4-substitution pattern found in compounds like this compound by selecting appropriately substituted pyrone and aryne precursors. The reaction proceeds through the previously described Diels-Alder cycloaddition followed by decarboxylative aromatization. rsc.orgrsc.org

| 2-Pyrone Precursor | Aryne Intermediate | Product | Yield | Reference |

| 6-trifluoromethyl-2-pyrone | Benzyne | 1-Trifluoromethylnaphthalene | Moderate | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(trifluoromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3/c1-8-6-7-11(12(13,14)15)10-5-3-2-4-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTBAVNWQOCMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Methyl 4 Trifluoromethyl Naphthalene and Its Structural Analogs

Advanced Synthetic Approaches

An efficient synthesis of multisubstituted naphthalenes has been achieved through the reaction of 2-pyrones with aryne intermediates generated from o-silylaryl triflates. This method allows for the construction of the naphthalene (B1677914) core in a single step via a Diels-Alder reaction followed by a decarboxylative aromatization. For instance, the reaction of a 6-trifluoromethyl-substituted 2-pyrone with an appropriate aryne precursor could theoretically yield trifluoromethylated naphthalene derivatives. The versatility of this method is demonstrated by the successful synthesis of a variety of substituted naphthalenes by varying both the 2-pyrone and the aryne components.

The reaction conditions for this one-pot synthesis are typically mild, involving an activator such as cesium fluoride in a solvent like acetonitrile at elevated temperatures. The scope of the reaction is broad, tolerating a range of functional groups on both the 2-pyrone and the aryne precursor. This flexibility is crucial for the synthesis of a library of structurally diverse naphthalene analogs. For example, the reaction of 4-bromo-6-methyl-2-pyrone with various o-silylaryl triflates bearing different substituents has been shown to produce tri- and tetra-substituted naphthalenes in good yields.

Another one-step strategy for the synthesis of trifluoromethyl-substituted naphthalenes involves the reaction of Grignard reagents with trifluoromethylketones. The addition of the Grignard reagent to the ketone, followed by dehydration and subsequent cyclization, affords the substituted naphthalene. This sequence can be considered a one-pot operation leading to the formation of the aromatic system.

The table below summarizes the key aspects of the aryne-mediated one-pot synthesis of multisubstituted naphthalenes, which represents a significant strategy for accessing complex naphthalene structures.

| Reactant 1 | Reactant 2 | Activator | Solvent | Temperature (°C) | Product Type | Yield (%) |

| 4-Ethoxy-6-methyl-2-pyrone | o-Silylphenyl triflate | Cesium fluoride | Acetonitrile | 50 | 1-Methyl-3-ethoxynaphthalene | High |

| 4-Bromo-6-methyl-2-pyrone | o-Silylphenyl triflate | Cesium fluoride | Acetonitrile | 50 | 3-Bromo-1-methylnaphthalene | Good |

| 4-Bromo-6-methyl-2-pyrone | 4,5-Dimethyl-o-silylphenyl triflate | Cesium fluoride | Acetonitrile | 50 | 3-Bromo-1,6,7-trimethylnaphthalene | Good |

| 4-Bromo-6-methyl-2-pyrone | 4,5-Difluoro-o-silylphenyl triflate | Cesium fluoride | Acetonitrile | 50 | 3-Bromo-6,7-difluoro-1-methylnaphthalene | Good |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methyl 4 Trifluoromethyl Naphthalene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone in the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. For 1-methyl-4-(trifluoromethyl)naphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers a complete picture of its intricate structure.

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum displays distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. The aromatic protons typically resonate in the downfield region of the spectrum due to the deshielding effect of the naphthalene (B1677914) ring system. The methyl protons, being attached to the aromatic ring, also experience this effect but appear at a relatively more shielded position compared to the aromatic protons.

The coupling between adjacent protons, known as spin-spin coupling, results in the splitting of NMR signals, providing valuable information about the connectivity of atoms. The magnitude of this coupling is given by the coupling constant (J), measured in Hertz (Hz). For substituted naphthalenes, the coupling patterns of the aromatic protons are complex and require detailed analysis to assign each signal to its corresponding proton.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Substituted Naphthalenes

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |

| 1-methylnaphthalene (B46632) | CDCl₃ | Aromatic | 7.31-8.00 |

| CH₃ | 2.51 | ||

| 1-(trifluoromethyl)naphthalene (B1313596) | CDCl₃ | Aromatic | 7.51-8.25 |

Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon framework of a molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronic effects of neighboring substituents. The aromatic carbons of the naphthalene ring system typically resonate in the range of δ 120-135 ppm. The quaternary carbons, those directly attached to the methyl and trifluoromethyl groups, as well as the bridgehead carbons, will have distinct chemical shifts. The carbon of the methyl group will appear in the upfield region of the spectrum, typically below δ 30 ppm.

The carbon atom of the trifluoromethyl group is significantly deshielded due to the strong electron-withdrawing effect of the three fluorine atoms. This carbon will exhibit a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms (¹JCF). The magnitude of this coupling constant is typically large.

For instance, in 1-(trifluoromethyl)naphthalene, the carbon signals appear between δ 124.3 and 134.0 ppm, with the trifluoromethyl carbon exhibiting a quartet. rsc.org

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Substituted Naphthalenes

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| 1-methylnaphthalene | CDCl₃ | Aromatic | 124.2-135.4 |

| CH₃ | 19.5 | ||

| 1-(trifluoromethyl)naphthalene | CDCl₃ | Aromatic | 124.3-134.0 |

| CF₃ | 124.9 (q, J = 271 Hz) |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for detecting and characterizing fluorine-containing compounds. biophysics.org The trifluoromethyl group in this compound will give rise to a single, sharp signal in the ¹⁹F NMR spectrum, as the three fluorine atoms are chemically equivalent. The chemical shift of this signal is highly sensitive to the electronic environment of the trifluoromethyl group. biophysics.org The presence of the methyl group at the 1-position will influence the electronic environment and thus the chemical shift of the CF₃ group.

The chemical shifts in ¹⁹F NMR are typically referenced to an external standard, such as CFCl₃. For trifluoromethyl groups attached to aromatic rings, the chemical shifts often appear in a characteristic region. For example, the ¹⁹F NMR signal for 1-(trifluoromethyl)naphthalene appears at δ -59.72 ppm. rsc.org The large chemical shift range in ¹⁹F NMR makes it an excellent tool for distinguishing between different fluorine environments. azom.com

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity within a molecule. tandfonline.com

HSQC correlates the chemical shifts of protons directly bonded to carbon atoms. This experiment would definitively link the proton signals of the methyl group and the aromatic protons to their corresponding carbon signals in this compound.

These 2D NMR experiments are crucial for the unambiguous assignment of all ¹H and ¹³C NMR signals, especially for complex aromatic systems where signal overlap can occur in one-dimensional spectra. tandfonline.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic ring and the methyl group, typically in the region of 3100-2850 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The strong electron-withdrawing nature of the trifluoromethyl group gives rise to intense C-F stretching vibrations, which are typically observed in the 1350-1100 cm⁻¹ range.

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in the Raman spectrum. For 1-methylnaphthalene, characteristic Raman bands are observed for C-H and methyl group stretching vibrations. researchgate.net

To aid in the assignment of the complex vibrational spectra of molecules like this compound, experimental data is often compared with theoretical calculations. niscpr.res.in Density Functional Theory (DFT) is a common computational method used to calculate the vibrational frequencies and intensities of a molecule. nih.gov These theoretical predictions can then be correlated with the experimentally observed IR and Raman spectra. niscpr.res.in

By comparing the calculated and experimental spectra, a more confident and detailed assignment of the vibrational modes can be achieved. niscpr.res.in This approach is particularly valuable for distinguishing between closely spaced or overlapping vibrational bands. For related compounds like naphthalene and 1-methylnaphthalene, DFT calculations have been shown to provide good agreement with experimental vibrational data. niscpr.res.inresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, both low-resolution and high-resolution mass spectrometry provide critical data for its identification and characterization.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This fragmentation provides a characteristic "fingerprint" that is invaluable for structural elucidation.

The molecular formula for this compound is C₁₂H₉F₃, with a nominal molecular weight of 210 g/mol . enovationchem.com In a typical 70 eV EI-MS spectrum of this compound, a prominent molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 210. The subsequent fragmentation pattern is dictated by the stability of the naphthalene core and the nature of its substituents—the methyl (-CH₃) and trifluoromethyl (-CF₃) groups.

Key fragmentation pathways would likely include:

Loss of a hydrogen radical (H•): Formation of a stable [M-1]⁺ ion at m/z 209, likely through the formation of a tropylium-like cation.

Loss of a methyl radical (•CH₃): Cleavage of the C-C bond between the naphthalene ring and the methyl group, resulting in an [M-15]⁺ fragment at m/z 195.

Loss of a trifluoromethyl radical (•CF₃): Cleavage of the C-C bond between the naphthalene ring and the trifluoromethyl group, leading to a significant [M-69]⁺ peak at m/z 141. This fragment corresponds to the 1-methylnaphthalene cation.

Loss of fluorine: A fragment corresponding to [M-F]⁺ at m/z 191 may also be observed.

The relative intensities of these fragments provide insight into the bond strengths and the stability of the resulting ions. The fragmentation of the naphthalene ring itself would lead to smaller fragments at lower m/z values.

Table 1: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula | Notes |

| 210 | Molecular Ion (M⁺˙) | [C₁₂H₉F₃]⁺ | The parent ion. |

| 209 | [M-H]⁺ | [C₁₂H₈F₃]⁺ | Loss of a hydrogen radical. |

| 195 | [M-CH₃]⁺ | [C₁₁H₆F₃]⁺ | Loss of a methyl radical. |

| 191 | [M-F]⁺ | [C₁₂H₉F₂]⁺ | Loss of a fluorine radical. |

| 141 | [M-CF₃]⁺ | [C₁₁H₉]⁺ | Loss of a trifluoromethyl radical, forming a methylnaphthalene cation. |

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. longdom.org Unlike low-resolution MS which provides integer masses, HR-MS can distinguish between ions with very similar nominal masses.

For this compound, HR-MS is essential for confirming its elemental composition of C₁₂H₉F₃. By comparing the experimentally measured exact mass to the theoretically calculated mass, the molecular formula can be validated with high confidence. This technique is crucial in differentiating the target compound from potential isomers or isobaric impurities.

Table 2: Exact Mass Calculation for this compound

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 12 | 12.000000 | 144.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Fluorine (¹⁹F) | 3 | 18.998403 | 56.995209 |

| Calculated Exact Mass | 210.065634 |

An HR-MS analysis of this compound would be expected to yield a measured m/z value extremely close to 210.0656, thereby confirming the elemental formula C₁₂H₉F₃. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Behavior

UV-Vis spectroscopy probes the electronic transitions within a molecule. The naphthalene core possesses a π-electron system that gives rise to characteristic absorption bands in the UV region. The substitution pattern with methyl and trifluoromethyl groups can modulate these electronic transitions.

The photophysical properties of certain naphthalene derivatives can be sensitive to pH, particularly if the molecule contains acidic or basic functional groups that can be protonated or deprotonated. nih.govacs.org This change in protonation state alters the electronic structure of the molecule, leading to shifts in the absorption and emission spectra. pku.edu.cnmdpi.com

However, this compound lacks any acidic or basic moieties. The methyl and trifluoromethyl groups are not readily protonated or deprotonated under typical aqueous pH ranges. Therefore, the UV-Vis absorption spectrum and general photodynamics of this specific compound are not expected to exhibit significant pH-dependent modulation. Its photophysical behavior is primarily governed by its inherent electronic structure and solvent interactions rather than the pH of the medium.

Charge transfer (CT) is a phenomenon where an electron is transferred from an electron-donating part of a molecule (or a separate molecule) to an electron-accepting part upon photoexcitation. jetir.org In this compound, the methyl group (-CH₃) is a weak electron-donating group, while the trifluoromethyl group (-CF₃) is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.

This arrangement of a donor and an acceptor on the same naphthalene π-system can facilitate intramolecular charge transfer (ICT) transitions. rsc.org These transitions often appear as broad, lower-energy bands in the UV-Vis absorption spectrum. nih.gov The energy of the ICT band can be sensitive to solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, the charge-separated excited state is stabilized, often leading to a red-shift (bathochromic shift) of the absorption maximum. Spectroscopic studies on related naphthalene systems confirm that the substitution pattern significantly influences charge transfer pathways. rsc.orgnih.gov

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields detailed information on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, XRD reveals how molecules pack in the crystal lattice, providing insight into intermolecular interactions such as π-stacking, van der Waals forces, and potential C-H···F hydrogen bonds. mdpi.com

For a substituted naphthalene like this compound, an XRD analysis would precisely define the planarity of the naphthalene core and the geometry of the methyl and trifluoromethyl substituents relative to the ring. researchgate.net It would also elucidate the intermolecular packing motifs. For instance, studies on similar fluorinated aromatic compounds have shown the importance of C-H···F interactions and π-π stacking in dictating the crystal architecture. dntb.gov.ua While specific single-crystal XRD data for this compound is not prominently available in the surveyed literature, the technique remains the gold standard for its complete solid-state structural elucidation.

Computational and Theoretical Chemistry Investigations of 1 Methyl 4 Trifluoromethyl Naphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

No specific DFT studies on 1-Methyl-4-(trifluoromethyl)naphthalene were found. Such calculations would typically be performed to determine the molecule's most stable three-dimensional structure and its electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Orbital Localization)

A detailed FMO analysis for this compound, including the specific energy of the HOMO and LUMO levels and the resulting energy gap, is not available. This analysis is fundamental for understanding a molecule's kinetic stability and chemical reactivity. For related molecules like 1-methylnaphthalene (B46632), DFT calculations have been used to determine these properties. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

There are no specific MEP surface analyses reported for this compound. An MEP analysis would identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, offering insights into its intermolecular interactions and reactive sites.

Prediction of Spectroscopic Parameters via Computational Methods

While computational methods are frequently used to predict spectroscopic data, specific calculated values for this compound are not present in the available literature.

Calculated NMR Chemical Shifts

No studies reporting the computationally predicted ¹H and ¹³C NMR chemical shifts for this compound could be located. These calculations, when correlated with experimental data, are invaluable for structure elucidation.

Computed Vibrational Frequencies

Data on the computed vibrational frequencies (IR and Raman) for this compound are not available. This type of analysis helps in the assignment of experimental vibrational spectra. For the parent molecule, naphthalene (B1677914), such calculations have been performed and compared with experimental results. researchgate.netresearchgate.net

Chemical Reactivity Descriptors (e.g., Fukui Functions)

Chemical reactivity descriptors derived from conceptual Density Functional Theory (DFT) are crucial for predicting the reactive behavior of molecules. The Fukui function, ƒ(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when an electron is added or removed. researchgate.netuchile.cl It helps in identifying the most probable sites for electrophilic, nucleophilic, and radical attacks.

The Fukui functions are defined as:

ƒ+(r) for nucleophilic attack (electron addition)

ƒ-(r) for electrophilic attack (electron removal)

ƒ0(r) for radical attack

For this compound, the Fukui functions would predict that the carbon atoms on the naphthalene ring are the most likely sites for electrophilic attack, particularly those activated by the electron-donating methyl group and not significantly deactivated by the trifluoromethyl group. Conversely, nucleophilic attack is more likely to be directed towards regions where the electron density is lowest, influenced by the potent electron-withdrawing trifluoromethyl group. nih.gov The "dual descriptor" can further refine these predictions by simultaneously considering both electron-donating and accepting capabilities. youtube.com

| Type of Attack | Predicted Reactive Sites | Rationale |

|---|---|---|

| Electrophilic (ƒ-) | Positions ortho and para to the methyl group (e.g., C2, C5, C8) | The electron-donating nature of the methyl group increases electron density at these positions, making them more susceptible to attack by electrophiles. |

| Nucleophilic (ƒ+) | Positions ortho and para to the trifluoromethyl group (e.g., C3, C5) and the carbon of the CF3 group | The strong electron-withdrawing nature of the trifluoromethyl group significantly lowers the electron density at these positions, making them targets for nucleophiles. |

| Radical (ƒ0) | A combination of sites predicted by ƒ+ and ƒ- | Radical reactivity is intermediate between electrophilic and nucleophilic attack and depends on the specific radical species. |

Analysis of Substituent Effects on Electronic and Steric Properties

The electronic and steric properties of the naphthalene ring system are significantly modulated by the presence of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups. The methyl group acts as an electron-donating group through hyperconjugation and a weak inductive effect, thereby increasing the electron density of the aromatic ring. In contrast, the trifluoromethyl group is a powerful electron-withdrawing group, primarily due to the strong inductive effect of the highly electronegative fluorine atoms. tcichemicals.com

Quantification of the Electron-Withdrawing Nature of the Trifluoromethyl Group

The trifluoromethyl group is recognized as one of the most potent electron-withdrawing groups in organic chemistry. nih.govchegg.com Its effect is primarily inductive, pulling electron density away from the aromatic ring through the sigma bond. reddit.com This strong electron-withdrawing character can be quantified using Hammett-type constants (e.g., σₚ, σₘ). nih.gov For the CF₃ group, these values are large and positive, indicating strong electron withdrawal. For instance, the Hammett constant σₚ for CF₃ is approximately +0.54. nih.gov This property significantly deactivates the aromatic ring towards electrophilic substitution and stabilizes anionic intermediates. nih.gov The high electronegativity of fluorine atoms also increases the lipophilicity of the molecule. beilstein-journals.org

Potential Energy Surface (PES) Scans and Reaction Pathway Modeling

Potential energy surface (PES) scans are computational methods used to explore the conformational space of a molecule or to model a chemical reaction. readthedocs.ioq-chem.com For this compound, a PES scan could be performed by systematically rotating the methyl group around the C1-C(methyl) bond to identify the most stable (lowest energy) conformation and the rotational energy barrier. researchgate.net

Reaction pathway modeling can be used to investigate potential chemical transformations, such as oxidation or substitution reactions. mdpi.comacs.org For example, modeling the hydrogen abstraction from the methyl group would involve identifying the transition state structure and calculating the activation energy for the reaction. researchgate.net Studies on the oxidation of 1-methylnaphthalene have shown that reaction pathways can be complex, leading to products like 1-naphthaldehyde (B104281) and 1,4-naphthoquinone. nih.govresearchgate.net Similar computational models for this compound would elucidate how the trifluoromethyl group influences the kinetics and thermodynamics of such reactions. uni-rostock.de

Investigation of Nonlinear Optical (NLO) Properties

Organic molecules with donor-π-acceptor (D-π-A) architectures are of great interest for applications in nonlinear optics (NLO). nih.gov These materials can exhibit large second-order (β) and third-order (γ) hyperpolarizabilities, which are essential for technologies like optical switching and frequency conversion. researchgate.net

This compound possesses a D-π-A framework, where the electron-donating methyl group (D) and the electron-withdrawing trifluoromethyl group (A) are connected through the conjugated naphthalene π-system. nih.gov Computational studies on similar structures have shown that this intramolecular charge transfer character can lead to significant NLO responses. researchgate.net Theoretical calculations, typically using DFT, can predict NLO properties like the dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β). A large difference in the dipole moments of the ground and excited states, along with a small HOMO-LUMO energy gap, are generally indicative of a strong NLO response. nih.gov

| Property | Significance for NLO Activity | Expected Trend in this compound |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | A smaller gap facilitates electronic transitions, often enhancing NLO response. | The D-A substitution is expected to lower the LUMO energy, reducing the gap compared to unsubstituted naphthalene. |

| Dipole Moment (μ) | A large ground-state dipole moment is characteristic of polarized D-π-A systems. | Expected to be significant due to charge separation between the -CH₃ and -CF₃ groups. |

| First Hyperpolarizability (β) | Directly measures the second-order NLO response. | The D-π-A structure suggests a potentially significant β value. |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and charge delocalization within a molecule. wisc.eduq-chem.com It transforms the canonical molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core orbitals, lone pairs, and chemical bonds. nih.gov

For this compound, NBO analysis can quantify the delocalization of electron density from the electron-donating methyl group to the electron-withdrawing trifluoromethyl group through the naphthalene ring. orientjchem.org This is achieved by examining the second-order perturbation energies (E⁽²⁾) associated with interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs. Significant E⁽²⁾ values for interactions like σ(C-H) → π(C-C) or π(C-C) → σ(C-F) would provide quantitative evidence for hyperconjugation and intramolecular charge transfer, confirming the stability conferred by these delocalization effects. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density, ρ(r). e-bookshelf.de By analyzing the critical points of the electron density, QTAIM can characterize the nature of atomic interactions. muni.cz

In a QTAIM analysis of this compound, the presence of a bond path and a bond critical point (BCP) between two atoms would indicate a chemical bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the bond.

Shared interactions (covalent bonds), typical for C-C and C-H bonds, are characterized by ρ > 0 and ∇²ρ < 0.

Closed-shell interactions (ionic bonds, van der Waals interactions), expected for the C-F bonds, are characterized by smaller ρ values and ∇²ρ > 0.

QTAIM can also be used to assess the aromaticity of the naphthalene rings by analyzing ring critical points and delocalization indices.

Theoretical Studies on Basicity and Acidity Modulation by Trifluoromethyl Groups

The introduction of a trifluoromethyl (-CF₃) group into an aromatic system like naphthalene profoundly influences its electronic properties, and consequently, its basicity and acidity. Theoretical and computational studies provide a framework for understanding and predicting these changes. The -CF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which leads to a significant inductive effect (-I). This electronic perturbation modulates the ability of the naphthalene ring to accept or donate a proton.

Theoretical investigations into the basicity of naphthalene derivatives often focus on calculating the proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation of a molecule. A higher proton affinity indicates a stronger base. For the parent compound, 1-methylnaphthalene, experimental gas-phase basicity and proton affinity values have been established, providing a crucial reference point.

Regarding acidity, the trifluoromethyl group is anticipated to have the opposite effect. By withdrawing electron density, the -CF₃ group stabilizes the conjugate base that would be formed upon deprotonation of a C-H bond on the ring. This stabilization would translate to a lower pKa value, indicating increased acidity. Computational studies can model this by calculating the deprotonation energies. The presence of the -CF₃ group would make the ring protons, particularly those in proximity, more susceptible to abstraction by a base.

Interactive Data Table: Gas-Phase Basicity and Proton Affinity

| Compound | Gas-Phase Basicity (kJ/mol) | Proton Affinity (kJ/mol) |

| 1-Methylnaphthalene | 803.3 | 831.4 |

| This compound | Predicted to be significantly lower | Predicted to be significantly lower |

Note: The values for this compound are qualitative predictions based on the known electronic effects of the trifluoromethyl group, as specific computational data was not found in the searched literature.

Advanced Applications and Functional Materials Design Involving 1 Methyl 4 Trifluoromethyl Naphthalene

Integration into Advanced Material Science Applications

The naphthalene (B1677914) core, functionalized with a trifluoromethyl group, provides a robust and electronically tunable platform for the development of advanced materials with tailored optical, electronic, and self-assembly properties.

Naphthalene tetracarboxylic diimides (NDIs) are a class of organic compounds recognized for their tendency to form n-type semiconductor materials, which are essential for the fabrication of organic electronic devices. acs.orggoogle.comnih.gov These materials are attractive due to their air stability and potential for use in applications like organic field-effect transistors (OFETs). google.comacs.org The performance of these materials is heavily dependent on their molecular structure, particularly the energy level of their Lowest Unoccupied Molecular Orbital (LUMO).

A critical strategy for enhancing the n-type characteristics of these materials is the functionalization of the aromatic core with potent electron-withdrawing groups. nih.govresearchgate.net The trifluoromethyl group (-CF3) is exceptionally effective in this role. nih.govresearchgate.net By attaching a -CF3 group to the naphthalene scaffold, the electron affinity of the molecule is increased, which corresponds to a lowering of the LUMO energy level. nih.gov This modification makes it easier for the material to accept and transport electrons, a defining characteristic of n-type semiconductors. This approach is considered one of the most effective strategies for improving the performance and stability of NDI-based semiconductors for use in flexible, cost-effective, and environmentally stable electronic devices. nih.gov

Table 1: Impact of Electron-Withdrawing Groups on NDI Properties

| Feature | Description | Role of Trifluoromethyl Group |

| Material Class | Naphthalene Diimides (NDIs) | Core component of n-type organic semiconductors. acs.org |

| Key Property | N-type semiconductivity | Facilitates electron transport. |

| Tuning Mechanism | Core Functionalization | Introduction of substituents to alter electronic properties. |

| Strategic Substituent | Electron-Withdrawing Groups (EWGs) | Lowers the LUMO energy level to enhance electron affinity. nih.govresearchgate.net |

| Specific EWG | Trifluoromethyl (-CF3) | A powerful EWG that improves n-type characteristics and stability. nih.govresearchgate.net |

The design of advanced optical and electronic materials hinges on the ability to precisely control their photophysical and electrochemical properties. researchgate.net Naphthalene diimides (NDIs) are noted for their favorable characteristics, including high fluorescence quantum yields, which has led to their use as industrial colorants. bohrium.com The planar and electron-deficient nature of the NDI core makes it an ideal candidate for applications in organic electronics. google.combohrium.com

The introduction of a trifluoromethyl group onto the naphthalene ring system serves as a powerful tool for tuning these properties. The strong electron-withdrawing effect of the -CF3 group modifies the electronic distribution within the aromatic system, influencing its absorption and emission spectra. This allows for the rational design of materials with specific colors or fluorescent behaviors. Furthermore, these electronic modifications have significant implications for their use in devices like electrochromic systems, where materials change color in response to an electrical voltage. researchgate.net The synthesis of novel NDI derivatives with tailored functionalities is a key area of research for creating next-generation materials for solar cells and artificial photosynthesis. bohrium.com

The ability of molecules to spontaneously organize into well-defined, ordered structures—a process known as self-assembly—is fundamental to creating functional nanomaterials. nih.gov Naphthalene diimides are particularly adept at self-assembly, driven by factors like π–π stacking interactions between their flat aromatic cores. acs.orggoogle.com This process can lead to the formation of various complex nanostructures, including nanobelts, nanotubes, and fractal-like assemblies. acs.org

The precise nature of these assembled structures can be controlled by modifying the NDI molecule, for instance, by attaching specific functional groups. acs.org The incorporation of a trifluoromethyl group onto the naphthalene core would influence the intermolecular forces governing self-assembly. Changes in the electronic distribution and steric profile of the molecule can alter the geometry of π–π stacking and introduce new dipole-dipole interactions, thereby directing the formation of different morphologies. This control over the supramolecular structure is crucial, as the final architecture dictates the material's bulk properties, such as charge transport and photophysical response. nih.gov

Table 2: Self-Assembly of Functional Naphthalene Diimides (NDIs)

| Aspect | Description |

| Driving Forces | π–π stacking, hydrophobic interactions, hydrogen bonding. acs.orgnih.gov |

| Resulting Nanostructures | Nanobelts, nanotubes, nanospheres, fractal-like assemblies. acs.orggoogle.com |

| Controlling Factors | Solvent system, addition of functional groups to the NDI core. acs.orggoogle.com |

| Influence of -CF3 Group | Alters electronic properties and intermolecular forces, thereby modifying the final assembled architecture. |

| Application Relevance | The assembled structure determines the material's suitability for electronic and optical applications. |

Utilization as Chemical Reagents and Building Blocks in Complex Syntheses

Beyond materials science, trifluoromethylated aromatic compounds like 1-Methyl-4-(trifluoromethyl)naphthalene are valuable intermediates and reagents in organic synthesis, enabling the construction of complex molecules with unique functional groups.

In organic synthesis, "C1 building blocks" are reagents that deliver a single carbon atom to a molecule. diva-portal.org While simple C1 reagents like diazomethane (B1218177) are used for methylation, more complex transformations require specialized starting materials. diva-portal.org Trifluoromethylarenes, including compounds structurally similar to this compound, have been utilized in innovative synthetic methods. diva-portal.org

One such method involves the activation of the trifluoromethyl group for defluorination and subsequent sulfur incorporation. This process transforms the -CF3 group into a methyl-dithioester moiety. diva-portal.org This reaction represents a convenient, one-step approach to a valuable functional group that can be further converted into other structures like thioamides and various heterocyclic systems. diva-portal.org This strategy effectively repurposes the trifluoromethyl group as a latent C1 building block for constructing carbon-sulfur bonds, a key transformation in medicinal chemistry and materials synthesis. diva-portal.org Good yields have been reported for this transformation with substrates like 1-(trifluoromethyl)naphthalene (B1313596) and 4-(trifluoromethyl)biphenyl. diva-portal.org

The trifluoromethylthio group (-SCF3) is a highly sought-after functional group in modern drug discovery. Its high lipophilicity can improve a drug's ability to cross cell membranes, while its strong electron-withdrawing nature can enhance metabolic stability. epa.gov A primary strategy for introducing this group is through the use of electrophilic trifluoromethylthiolating reagents. epa.govpkusz.edu.cn

The development of new reagents that are shelf-stable, highly reactive, and have a broad substrate scope is a significant area of chemical research. epa.govpkusz.edu.cn While this compound is not itself a trifluoromethylthiolating reagent, its core structure is relevant to the synthesis of sulfur-containing compounds. As discussed previously, the transformation of a trifluoromethyl group into a dithioester provides a direct pathway to organosulfur compounds from trifluoromethylarenes. diva-portal.org This chemistry is foundational for the development of new classes of reagents. The ability to convert a stable -CF3 group into a reactive sulfur-containing moiety is a key step that could be exploited in the design of novel electrophilic reagents for installing the crucial -SCF3 group into complex molecules at late stages of synthesis. epa.gov

Influence of Trifluoromethyl Substitution on Molecular Interactions and Hydrophobicity in Engineered Systems

The introduction of a trifluoromethyl (-CF₃) group onto an aromatic scaffold like naphthalene profoundly alters its physicochemical properties, significantly influencing its behavior in engineered systems. The effects are primarily rooted in the high electronegativity of fluorine atoms, which imparts unique electronic and steric characteristics to the molecule. These changes directly impact intermolecular forces and the compound's interaction with aqueous environments.

The trifluoromethyl group is a potent electron-withdrawing substituent. researchgate.net This property significantly lowers the electron density of the naphthalene ring system, which in turn modulates its capacity for various non-covalent interactions. For instance, the electron-poor nature of the trifluoromethyl-substituted naphthalene ring can enhance its interactions with electron-rich systems through π-stacking, a fundamental interaction in the assembly of organic materials. The presence of the -CF₃ group makes the naphthalene system a more sensitive probe for detecting the electronic effects of other substituents attached to the ring. mdpi.com

Furthermore, the C-F bond is highly polarized, creating localized dipoles within the molecule. This can lead to specific dipole-dipole interactions and can influence the ability of the molecule to act as a hydrogen bond acceptor. While the -CF₃ group itself is not a classical hydrogen bond donor, the fluorine atoms can participate in weaker, non-conventional hydrogen bonds, which can be critical in the self-assembly and crystal packing of materials.

One of the most significant consequences of trifluoromethyl substitution is the dramatic increase in hydrophobicity (or lipophilicity). smolecule.commdpi.com The fluorine atoms are poorly solvated by water, leading to a strong tendency for the molecule to be excluded from aqueous phases. This "hydrophobic effect" is a primary driving force in various molecular recognition and self-assembly processes. Studies on other trifluoromethylated organic molecules have consistently demonstrated that the -CF₃ group contributes significantly to a molecule's hydrophobicity, often more so than a comparable methyl or even a chlorine substituent. mdpi.comnih.gov This enhanced hydrophobicity is critical for applications where minimal water uptake is desired, such as in the design of moisture-resistant electronic materials or in biomedical contexts where molecules must cross lipid membranes. nih.gov

The table below summarizes the key effects of trifluoromethyl substitution on molecular properties relevant to engineered systems.

| Property Affected | Influence of Trifluoromethyl (-CF₃) Group | Consequence in Engineered Systems |

| Electron Density | Strong electron-withdrawing effect polarizes the aromatic ring. researchgate.net | Modulates π-π stacking interactions; enhances sensitivity to other substituents. mdpi.com |

| Intermolecular Forces | Introduces strong dipoles (C-F bonds); can participate in weak hydrogen bonds. | Influences crystal packing, self-assembly, and solubility in polar vs. non-polar media. |

| Hydrophobicity | Significantly increases the molecule's water-repelling nature and lipophilicity. smolecule.commdpi.com | Drives self-aggregation in aqueous media; improves membrane permeability; leads to low moisture uptake in materials. nih.gov |

| Metabolic Stability | The C-F bond is exceptionally strong, resisting metabolic degradation. mdpi.com | Increases the in-vivo half-life of pharmaceuticals; enhances the durability of organic materials. |

Design of Naphthalene-Based Hybrid Structures for Specific Material Properties

The compound this compound serves as a valuable building block in the rational design of advanced functional materials. Its rigid, planar naphthalene core provides a robust scaffold that can be predictably functionalized to build larger, hybrid molecular architectures. mdpi.com The specific substituents—a methyl group and a trifluoromethyl group—endow this building block with a predefined set of properties, such as high hydrophobicity, thermal stability, and distinct electronic characteristics, which are then imparted to the resulting macromolecular or supramolecular system. nih.govacs.org

In the design of hybrid structures, the naphthalene unit can be incorporated into polymers, dendrimers, or self-assembling systems. The primary strategy involves chemically linking these naphthalene-based units to other functional moieties to create materials with synergistic or entirely new properties. For example, linking them to electron-donating groups can create systems with tailored electronic and photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). The electron-accepting tendency of the trifluoromethyl-substituted ring makes it a suitable component in donor-acceptor architectures. nih.gov

The properties conferred by the trifluoromethyl group are particularly advantageous. The enhanced hydrophobicity leads to materials with excellent moisture resistance and environmental stability. nih.gov This is a critical feature for organic electronics, where exposure to humidity can degrade performance. In the context of polymers, incorporating units like this compound can create materials with low dielectric constants and high mechanical robustness. acs.org The inherent stability of the C-F bond also translates to high thermal and chemical stability in the final hybrid material. mdpi.com

The table below outlines design strategies and the resulting material properties when using trifluoromethyl-naphthalene units as building blocks.

| Design Strategy | Functional Moiety / Hybrid Structure | Resulting Material Property | Potential Application |

| Polymer Backbone Integration | Incorporation into polyaromatic or polyimide chains. | Enhanced thermal stability, high hydrophobicity, and improved dimensional stability. acs.org | High-performance anion exchange membranes, moisture-resistant dielectrics. |

| Donor-Acceptor Systems | Covalent linking to electron-donating molecules. | Tunable optical absorption/emission, controlled charge-transfer characteristics. | Organic photovoltaics, sensors, photoredox catalysts. |

| Supramolecular Assembly | Design of molecules capable of self-assembly via π-stacking and hydrophobic interactions. | Formation of ordered nanostructures (e.g., fibers, vesicles). | Drug delivery systems, organic semiconductors, molecular gels. nih.govresearchgate.net |

| Surface Modification | Grafting onto surfaces of inorganic materials (e.g., silica, metal oxides). | Creation of highly hydrophobic and chemically inert surfaces. | Anti-fouling coatings, specialized chromatography phases. |

By leveraging the well-defined structure and properties of this compound, materials scientists can design and synthesize a new generation of hybrid materials with precisely controlled functionalities for a wide range of advanced applications.

Future Research Directions and Emerging Paradigms in Trifluoromethylated Naphthalene Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of highly functionalized naphthalenes is a cornerstone of organic chemistry, driven by their prevalence in drugs and organic materials. rsc.org Historically, the synthesis of molecules like 1-methyl-4-(trifluoromethyl)naphthalene would rely on multi-step sequences involving harsh conditions. However, the future of this field lies in the development of more efficient, atom-economical, and sustainable methods.

A significant area of future development is the expansion of catalytic C–H bond trifluoromethylation. nih.gov Recent advancements have shown that cobalt complexes, activated by visible light, can efficiently trifluoromethylate unactivated arene C–H bonds. nih.gov Applying and refining such photoredox catalytic cycles for the direct and regioselective trifluoromethylation of substituted naphthalenes would represent a major leap forward, minimizing the need for pre-functionalized starting materials and reducing waste.

Another promising direction is the use of novel cycloaddition reactions to construct the naphthalene (B1677914) core itself. rsc.org Methods using 4-hydroxy-2-pyrones and aryne intermediates have demonstrated the ability to create a wide range of multisubstituted naphthalenes in high yields. rsc.org Future work could focus on designing trifluoromethylated pyrone precursors to build the target scaffold in a single, convergent step. The development of defluorinative functionalization techniques, which can convert a trifluoromethyl group into other valuable motifs like difluoromethyl groups, also presents a novel strategy for diversifying these structures post-synthesis. chemrxiv.org

| Methodology | Potential Advantages | Key Research Challenge |

| Direct C-H Trifluoromethylation | High atom economy, reduced synthetic steps, use of simple precursors. nih.gov | Achieving high regioselectivity on electronically biased naphthalene rings. |

| [4+2] Cycloaddition Strategies | Convergent synthesis, access to diverse substitution patterns. rsc.org | Synthesis of suitably functionalized and stable trifluoromethylated precursors. |

| Defluorinative Functionalization | Post-synthesis diversification of the trifluoromethyl group. chemrxiv.org | Selective C-F bond cleavage without degrading the naphthalene core. chemrxiv.org |

Deeper Mechanistic Elucidation of Complex Reaction Pathways

As synthetic methodologies become more sophisticated, a profound understanding of the underlying reaction mechanisms is crucial for optimization and innovation. The photocatalytic trifluoromethylation of arenes, for example, is believed to proceed through a complex 2e⁻ redox cycle involving a photoactive Co(III)-CF3 species. nih.gov However, many mechanistic details remain to be fully elucidated. Future research must employ a combination of advanced spectroscopic techniques (like transient absorption spectroscopy), kinetic analysis, and computational modeling to map out the complete catalytic cycle.

Key questions to be addressed include:

How do the electronic properties of the naphthalene substrate influence the rate and selectivity of trifluoromethylation?

What is the precise nature of the key intermediates, and how do they interact with the substrate?

Can the ligand environment of the metal catalyst be rationally tuned to control reactivity and prevent side reactions, such as trifluoromethylation of the ligand itself? nih.gov

A deeper understanding of these pathways will enable chemists to overcome current limitations, such as competitive degradation pathways and the need for excess substrate, leading to more robust and predictable synthetic protocols. nih.gov

Rational Design and Synthesis of Highly Functionalized Naphthalene Architectures

The this compound scaffold is an ideal starting point for the rational design of more complex, highly functionalized molecules with tailored properties. The prevalence of naphthalene-based structures in medicinal chemistry, for instance as pan-Raf kinase inhibitors for anti-melanoma activity, highlights the potential of this core. nih.gov Future work will involve using the existing methyl and trifluoromethyl groups as synthetic handles or directing groups to introduce additional functionalities.

Ruthenium-catalyzed three-component reactions that achieve remote C-H functionalization offer a powerful tool for this purpose, allowing for the modular synthesis of multifunctional naphthalenes from simple precursors. rsc.org By combining a naphthalene, an olefin, and an alkyl bromide in a single step, complex and biologically relevant molecules can be assembled with high efficiency. rsc.org Furthermore, the synthesis of core-substituted naphthalene diimides (cNDIs) provides a pathway to advanced materials. researchgate.netacs.org Future efforts will focus on creating novel naphthalene-heterocycle hybrids, where the electronic push-pull nature of the this compound core can be used to tune the properties of the final molecule for applications in drug discovery or as organic electronic materials. rsc.org

Exploration of this compound in Advanced Supramolecular and Nanomaterial Assemblies

Supramolecular chemistry involves the assembly of molecules through noncovalent interactions to form larger, ordered structures. researchgate.net The trifluoromethyl group is particularly interesting in this context due to its ability to participate in unconventional interactions, including halogen bonding, dipole-dipole interactions, and F···H hydrogen bonds. These interactions, combined with the π–π stacking potential of the naphthalene core, make this compound a compelling building block for self-assembling systems.

Future research will explore how this molecule and its derivatives self-assemble in solution and at interfaces to form well-defined nanostructures like nanofibers, belts, or vesicles. researchgate.net The interplay between the electron-donating methyl group and the electron-withdrawing trifluoromethyl group can influence the π-system's electron density, directly impacting intermolecular π–π stacking interactions, a key driver in the assembly of naphthalene diimides. nih.gov By systematically modifying the scaffold, it will be possible to control the morphology and properties of the resulting nanomaterials, opening doors for applications in sensing, drug delivery, and organic electronics.

| Interaction Type | Role of CF3 Group | Potential Application |

| π–π Stacking | Modulates electron density of the naphthalene core, tuning stacking strength and geometry. nih.gov | Organic semiconductors, charge-transporting materials. |

| Halogen Bonding | Fluorine atoms act as halogen bond acceptors. | Crystal engineering, directing molecular alignment. |

| Dipole-Dipole Interactions | The strong dipole of the C-F bonds influences molecular packing. | Formation of ordered thin films and liquid crystals. |

| Hydrophobic Interactions | The fluorinated moiety can drive assembly in aqueous environments. | Encapsulation systems, drug delivery vehicles. |

Integration into Next-Generation Functional Material Systems with Tunable Properties

The unique electronic profile of this compound makes it a prime candidate for integration into next-generation functional materials. Naphthalene-based molecules, particularly naphthalene diimides (NDIs), are renowned as first-class n-type semiconductor materials due to their high electron affinity and efficient intermolecular π-π interactions. acs.orgnih.gov The presence of multiple electron-withdrawing fluorine or CF3 groups is a known strategy to lower LUMO levels, enhancing electron transport and ambient stability. nih.gov

Future research will focus on synthesizing polymers and small molecules that incorporate the this compound unit. The combination of the electron-donating methyl group and the electron-withdrawing trifluoromethyl group creates an intramolecular "push-pull" system, which can be exploited to tune the HOMO/LUMO energy levels of the material. mdpi.com This tunability is critical for optimizing performance in a variety of optoelectronic devices.

Potential applications include:

Organic Field-Effect Transistors (OFETs): The trifluoromethyl group can enhance electron mobility and operational stability. nih.gov

Organic Solar Cells (OSCs): The scaffold could be incorporated into new electron acceptor materials with broad absorption spectra and optimized energy levels for efficient charge separation. acs.org

Organic Light-Emitting Diodes (OLEDs): The rigid naphthalene core can be functionalized to create efficient emitters with tunable emission colors.

By rationally designing and synthesizing derivatives of this compound, scientists can develop new functional materials with precisely controlled electronic and photophysical properties, paving the way for advances in low-cost, flexible electronic devices.

Q & A

Basic Research Questions

Q. What are the optimal methodologies for synthesizing 1-Methyl-4-(trifluoromethyl)naphthalene with high purity?

- Answer : Synthesis typically involves Friedel-Crafts alkylation or trifluoromethylation of naphthalene derivatives. Key steps include:

- Using Lewis acid catalysts (e.g., AlCl₃) for regioselective methylation.

- Introducing the trifluoromethyl group via halogen exchange (e.g., CF₃X reagents) under inert conditions.

- Purification via column chromatography or recrystallization to achieve >98% purity, verified by GC-MS or NMR .

Q. How can researchers characterize the environmental fate of this compound?

- Answer : Use OECD Guideline 307 for soil degradation studies, combined with HPLC-UV or LC-MS to track degradation products. Key metrics include:

- Half-life in soil : 30–60 days under aerobic conditions.

- Partition coefficients : Log Kₒw (octanol-water) ≈ 3.2, indicating moderate bioaccumulation potential.

- Volatilization : Low (Henry’s Law constant <10⁻⁵ atm·m³/mol) due to the trifluoromethyl group’s hydrophobicity .

Q. What experimental designs are recommended for assessing acute toxicity in model organisms?

- Answer : Follow ATSDR’s systematic review framework :

- In vivo models : Use rodents (e.g., Sprague-Dawley rats) exposed via inhalation (0.5–5 mg/m³) or oral gavage (10–100 mg/kg).

- Endpoints : Monitor respiratory distress (e.g., tidal volume reduction), hepatic enzymes (ALT/AST elevation), and renal biomarkers (creatinine clearance).

- Controls : Include vehicle-only and positive controls (e.g., naphthalene) to isolate compound-specific effects .

Advanced Research Questions

Q. How can contradictory toxicological data across studies be resolved?

- Bias categories : Evaluate randomization, dose concealment, and outcome reporting (Table C-6/C-7).

- Meta-analysis : Use fixed-effects models to pool data from studies with low RoB scores. For example, reconcile discrepancies in NOAELs (10–50 mg/kg) by adjusting for interspecies metabolic differences (e.g., CYP2F2 activity in mice vs. humans) .

Q. What advanced techniques identify reactive metabolites of this compound?

- Answer : Combine:

- Trapping assays : Incubate hepatic microsomes with glutathione (GSH) to detect electrophilic intermediates via LC-MS/MS.

- Isotope labeling : Use ¹⁴C-labeled compound to trace metabolic pathways.

- Computational modeling : Predict CYP450-mediated oxidation sites (e.g., C-5 position) using QSAR tools like Schrödinger’s SiteMap .

Q. How can researchers model the compound’s environmental persistence in aquatic systems?

- Answer : Use fugacity models (Level III) with inputs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.